
Oxolane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane-2,3-diol, also known as tetrahydrofuran-2,3-diol, is a cyclic ether with the chemical formula C₄H₈O₂. This compound is a derivative of tetrahydrofuran, where two adjacent carbon atoms in the ring are substituted with hydroxyl groups. It is a versatile compound with significant applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolane-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce 1,4-butanediol, which is then cyclized to form tetrahydrofuran. Subsequent oxidation of tetrahydrofuran yields this compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxolane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert this compound into tetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Oxolane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of oxolane-2,3-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good solvent and reactant in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether without hydroxyl groups, used as a solvent in organic synthesis.
1,3-Dioxolane: A cyclic acetal with similar structural features but different reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in different industrial applications.
Uniqueness
Oxolane-2,3-diol is unique due to the presence of two adjacent hydroxyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such functionality is required.
Propiedades
Número CAS |
56072-67-4 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
oxolane-2,3-diol |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2 |
Clave InChI |
LBTOSGHVABTIRX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


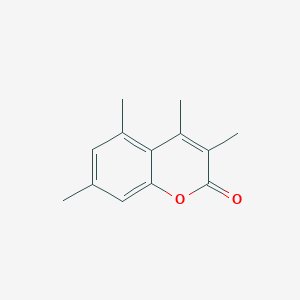
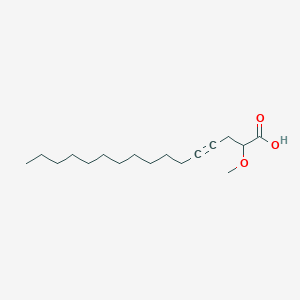
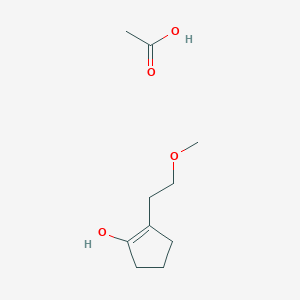
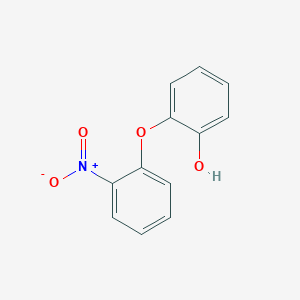
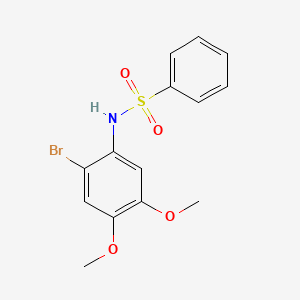
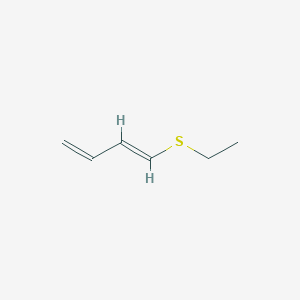
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
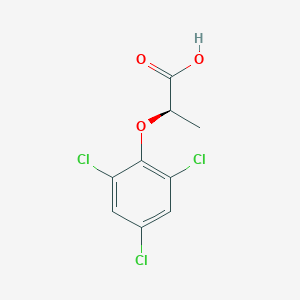
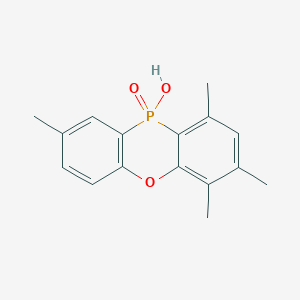
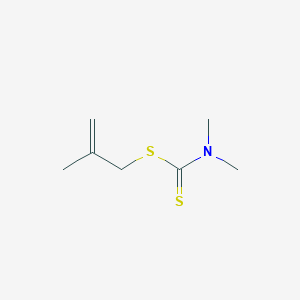
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

